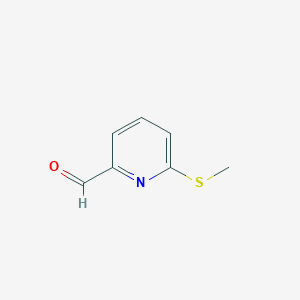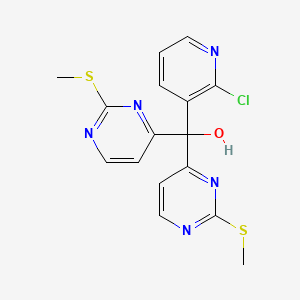
3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C4H7ClN2O2S It is a derivative of thietane, a four-membered sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride typically involves the reaction of thietane derivatives with appropriate nitrile and amino group precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Substituted thietane derivatives.
Applications De Recherche Scientifique
3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride involves its interaction with molecular targets through its functional groups. The amino and nitrile groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,1-dioxo-thietane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Amino-1,1-dioxo-thietane-3-carboxamide: Contains a carboxamide group instead of a nitrile group.
Propriétés
Formule moléculaire |
C4H7ClN2O2S |
|---|---|
Poids moléculaire |
182.63 g/mol |
Nom IUPAC |
3-amino-1,1-dioxothietane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C4H6N2O2S.ClH/c5-1-4(6)2-9(7,8)3-4;/h2-3,6H2;1H |
Clé InChI |
HPWFUKSZLPDJQE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)(C#N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)
